

CIGB-300: A Comparative Analysis of Efficacy in Solid versus Hematological Cancers

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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616

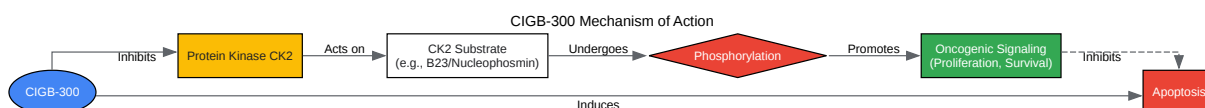
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CIGB-300, a first-in-class cell-permeable cyclic peptide, has emerged as a promising anti-cancer agent by targeting the protein kinase CK2, a key player in cell growth, proliferation, and survival. This guide provides a comprehensive comparison of **CIGB-300**'s efficacy in solid and hematological malignancies, supported by preclinical and clinical data.

Mechanism of Action

CIGB-300 functions as a non-ATP competitive inhibitor of protein kinase CK2. It uniquely targets the substrate's phosphoacceptor domain, preventing the phosphorylation of key proteins involved in oncogenic signaling pathways. A primary target of **CIGB-300** is the nucleolar protein B23/nucleophosmin, leading to nucleolar stress and induction of apoptosis[1][2]. Additionally, **CIGB-300** has been shown to directly interact with the CK2 α catalytic subunit[3]. By inhibiting CK2, **CIGB-300** disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.



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Caption: **CIGB-300** inhibits CK2, leading to apoptosis.

Preclinical Efficacy

In Vitro Studies

CIGB-300 has demonstrated a dose-dependent antiproliferative effect across a range of cancer cell lines. Notably, some hematological cancer cell lines appear to be more sensitive to **CIGB-300** than many solid tumor cell lines.

Cancer Type	Cell Line	IC50 (μM)	Reference
Solid Tumors			
Lung Cancer (LCLC)	NCI-H460	30 ± 5.3	[4]
Lung Cancer (NSCLC)	NCI-H125	60	[4]
Lung Cancer (NSCLC)	A549	171	[4]
Breast Cancer	MDA-MB-231	~50-75	[5]
Breast Cancer	MCF-7	~75-100	[5]
Breast Cancer	F3II	~50-75	[5]
Cervical Cancer	HeLa	Not specified	[6]
Cervical Cancer	SiHa	Not specified	[6]
Cervical Cancer	C33-A	Not specified	[6]
Hematological Cancers			
Acute Myeloid Leukemia	HL-60	~25	[7]
Acute Myeloid Leukemia	OCI-AML3	~30	[7]
Acute Myeloid Leukemia	MOLM-13	~21	[7]
Acute Myeloid Leukemia	MV4-11	~33	[7]
Acute Myeloid Leukemia	THP-1	~28	[7]

In Vivo Studies

Preclinical animal models have shown the anti-tumor activity of **CIGB-300** in both solid and hematological cancers.

Cancer Type	Model	Treatment	Key Findings	Reference
Solid Tumors				
Breast Cancer	Murine mammary carcinoma (F3II) in BALB/c mice	10 mg/kg i.v.	Significant reduction in lung metastases.	[8]
Cervical Cancer	SiHa xenografts in nude mice	100 µg CIGB-300 + 3mg/kg Cisplatin	Greater antitumor activity than single monotherapies.	[9]
Hematological Cancers				
Chronic Lymphocytic Leukemia	MO1043 xenografts in nude mice	Not specified	Significant delay in tumor growth.	[10]

Clinical Efficacy

Clinical trials have primarily focused on the safety and preliminary efficacy of **CIGB-300** in solid tumors, with limited efficacy data available for hematological malignancies.

Solid Tumors

A Phase I study of intravenously administered **CIGB-300** in 16 patients with relapsed/refractory solid tumors (including NSCLC and breast cancer) demonstrated encouraging survival benefits, although objective response rates were not reported[1][11][12].

Metric	Result	Reference
Patients living > 6 months	75% (12/16)	[1][11][12]
Patients living ≥ 12 months	43.7% (7/16)	[1][11][12]

In patients with cervical malignancies, intratumoral administration of **CIGB-300** was evaluated in Phase I/II trials. A "first-in-human" study with 31 women showed promising results[13][14].

Metric	Result	Reference
Significant lesion reduction (colposcopy)	75%	[13]
Full histological regression	19%	[13]

Furthermore, a Phase II trial in cervical cancer patients suggested a higher frequency of complete response in cohorts receiving **CIGB-300** concomitantly with chemoradiotherapy compared to chemoradiotherapy alone[15].

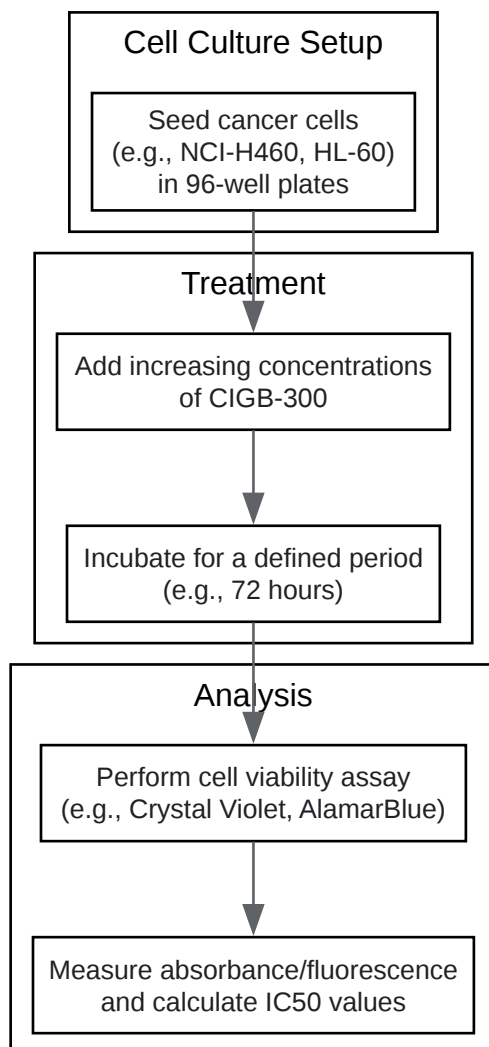
Hematological Malignancies

A Phase I clinical trial was conducted to explore the safety of intravenously administered **CIGB-300** in 10 patients with hematological malignancies (refractory or relapsed acute leukemias, acute myeloblastic leukemia in the elderly, and myelodysplastic syndromes with excess blasts) [16]. The study concluded that **CIGB-300** was safe and well-tolerated, but efficacy data from this trial is not publicly available[16]. Preclinical findings in AML and CLL models, however, suggest potential clinical benefit[7][10].

Experimental Protocols

Preclinical In Vitro Anti-proliferative Assay (Representative)

Representative In Vitro Proliferation Assay Workflow



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Caption: Workflow for in vitro anti-proliferative assays.

Cell Lines and Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, HL-60 for AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in multi-well plates and treated with a range of **CIGB-300** concentrations for a specified duration (e.g., 72 hours).

Assessment of Cell Viability: Cell viability is determined using assays such as Crystal Violet or AlamarBlue. The half-maximal inhibitory concentration (IC₅₀) is calculated from dose-response

curves.

Phase I Clinical Trial in Relapsed/Refractory Solid Tumors (Abbreviated Protocol)

Study Design: A multicenter, open-label, dose-escalation Phase I study[1][11][12].

Patient Population: Patients with relapsed/refractory solid tumors[1][11][12].

Dosing Regimen: **CIGB-300** administered intravenously once daily for 5 days in alternating weeks for three cycles. Dose escalation ranged from 0.2 to 1.6 mg/kg[1][11][12].

Endpoints: The primary endpoints were to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT). Clinical benefit was a secondary endpoint, defined as survival of \geq 6 months[1][11][12].

Summary and Future Directions

The available data suggests that **CIGB-300** is a promising therapeutic agent for both solid and hematological cancers. Preclinically, hematological cancer cell lines, particularly AML, exhibit high sensitivity to **CIGB-300**, with IC50 values comparable to or lower than those observed in many solid tumor cell lines.

Clinically, **CIGB-300** has demonstrated tangible benefits in solid tumors, especially cervical cancer, with evidence of tumor regression and improved survival in heavily pre-treated patient populations. The clinical development in hematological malignancies is less advanced, with current published data focusing on safety.

Future research should prioritize:

- Conducting Phase II clinical trials of **CIGB-300** in hematological malignancies to establish efficacy.
- Further elucidating the molecular determinants of sensitivity to **CIGB-300** to identify patient populations most likely to benefit.

- Investigating **CIGB-300** in combination with other targeted therapies and standard-of-care chemotherapies in both solid and hematological cancers.

This comparative guide underscores the potential of **CIGB-300** as a broad-spectrum anti-cancer agent and highlights the need for continued investigation to fully realize its therapeutic promise.

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